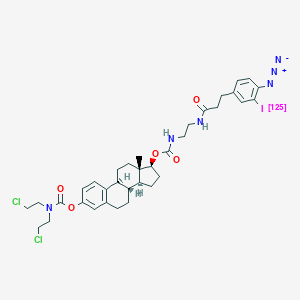
Aipp-EM
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 17-O-((2-(3-(4-Azido-3-iodophenyl)propionamido)ethyl)carbamyl)estradiol-3-N-bis(chloroethyl)carbamate involves several steps. The key starting material is estradiol, which undergoes a series of chemical reactions to introduce the azido-iodophenyl group and the bis(chloroethyl)carbamate moiety . The reaction conditions typically involve the use of organic solvents, protective groups, and catalysts to ensure the desired transformations occur efficiently . Industrial production methods would likely involve scaling up these reactions and optimizing conditions for higher yields and purity .
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including substitution and addition reactions. The azido group can participate in click chemistry reactions, forming triazoles when reacted with alkynes . The bis(chloroethyl)carbamate moiety can undergo nucleophilic substitution reactions, leading to the formation of different carbamate derivatives . Common reagents used in these reactions include copper catalysts for click chemistry and nucleophiles such as amines for substitution reactions . The major products formed depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
17-O-((2-(3-(4-Azido-3-iodophenyl)propionamido)ethyl)carbamyl)estradiol-3-N-bis(chloroethyl)carbamate has been used extensively in scientific research to study the interactions of antimitotic drugs with cellular proteins . It has been employed in photoaffinity labeling experiments to identify binding sites on proteins such as microtubule-associated proteins (MAPs) and tubulin . This compound has also been used to investigate the mechanisms of drug resistance in cancer cells, particularly in the context of multidrug-resistant phenotypes . Its ability to form covalent bonds with target proteins upon activation by light makes it a powerful tool for studying protein-drug interactions .
Mécanisme D'action
The mechanism of action of 17-O-((2-(3-(4-Azido-3-iodophenyl)propionamido)ethyl)carbamyl)estradiol-3-N-bis(chloroethyl)carbamate involves its binding to specific proteins within cells . Upon activation by light, the azido group forms a highly reactive nitrene species that can covalently bond to nearby proteins . This allows researchers to identify the molecular targets of the compound and study its effects on cellular processes . The primary targets of this compound are microtubule-associated proteins and tubulin, which are essential for cell division and are disrupted by antimitotic drugs .
Comparaison Avec Des Composés Similaires
Compared to other photoaffinity analogues of estramustine, 17-O-((2-(3-(4-Azido-3-iodophenyl)propionamido)ethyl)carbamyl)estradiol-3-N-bis(chloroethyl)carbamate is unique due to the presence of the azido-iodophenyl group . This group enhances its ability to form covalent bonds with target proteins upon light activation . Similar compounds include other estramustine analogues with different photoaffinity groups, such as azido or diazirine moieties . These compounds share similar mechanisms of action but may differ in their binding affinities and specificities for target proteins .
Propriétés
Numéro CAS |
159899-37-3 |
|---|---|
Formule moléculaire |
C35H43Cl2IN6O5 |
Poids moléculaire |
823.6 g/mol |
Nom IUPAC |
[(8R,9S,13S,14S,17S)-17-[2-[3-(4-azido-3-(125I)iodanylphenyl)propanoylamino]ethylcarbamoyloxy]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] N,N-bis(2-chloroethyl)carbamate |
InChI |
InChI=1S/C35H43Cl2IN6O5/c1-35-13-12-26-25-7-5-24(48-34(47)44(18-14-36)19-15-37)21-23(25)4-6-27(26)28(35)8-10-31(35)49-33(46)41-17-16-40-32(45)11-3-22-2-9-30(42-43-39)29(38)20-22/h2,5,7,9,20-21,26-28,31H,3-4,6,8,10-19H2,1H3,(H,40,45)(H,41,46)/t26-,27-,28+,31+,35+/m1/s1/i38-2 |
Clé InChI |
YYDIMLLAANCLAT-SMLQHYSKSA-N |
SMILES |
CC12CCC3C(C1CCC2OC(=O)NCCNC(=O)CCC4=CC(=C(C=C4)N=[N+]=[N-])I)CCC5=C3C=CC(=C5)OC(=O)N(CCCl)CCCl |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)NCCNC(=O)CCC4=CC(=C(C=C4)N=[N+]=[N-])[125I])CCC5=C3C=CC(=C5)OC(=O)N(CCCl)CCCl |
SMILES canonique |
CC12CCC3C(C1CCC2OC(=O)NCCNC(=O)CCC4=CC(=C(C=C4)N=[N+]=[N-])I)CCC5=C3C=CC(=C5)OC(=O)N(CCCl)CCCl |
Key on ui other cas no. |
159899-37-3 |
Synonymes |
17-O-((2-(3-(4-azido-3-iodophenyl)propionamido)ethyl)carbamyl)estradiol-3-N-bis(chloroethyl)carbamate AIPP-EM |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















